3-(ALLYLSULFANYL)-6-(4-FLUOROPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
Overview
Description
3-(ALLYLSULFANYL)-6-(4-FLUOROPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ALLYLSULFANYL)-6-(4-FLUOROPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazepine core, followed by the introduction of the triazino moiety and subsequent functionalization with allylsulfanyl and fluorophenyl groups. Common reagents and conditions include:
Starting Materials: Benzoxazepine derivatives, triazine precursors, allyl sulfide, and fluorobenzene.
Catalysts: Palladium or other transition metal catalysts for coupling reactions.
Solvents: Organic solvents such as dichloromethane, toluene, or dimethylformamide.
Reaction Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(ALLYLSULFANYL)-6-(4-FLUOROPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of triazino or benzoxazepine rings under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a drug candidate.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(ALLYLSULFANYL)-6-(4-FLUOROPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3-(METHYLSULFANYL)-6-(4-CHLOROPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- 3-(ETHYLSULFANYL)-6-(4-BROMOPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
Uniqueness
The uniqueness of 3-(ALLYLSULFANYL)-6-(4-FLUOROPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the allylsulfanyl and fluorophenyl groups can influence its interaction with biological targets and its overall pharmacokinetic properties.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-2-11-26-19-22-18-16(23-24-19)14-5-3-4-6-15(14)21-17(25-18)12-7-9-13(20)10-8-12/h2-10,17,21H,1,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIWPWVKKIMQQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)F)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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